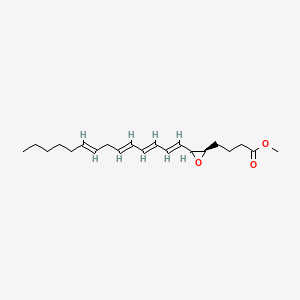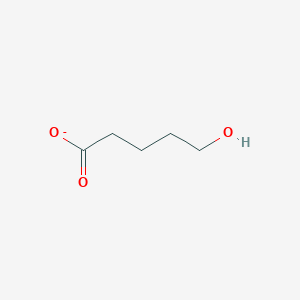
5-Hydroxypentanoate
Overview
Description
5-Hydroxypentanoate: is a hydroxy monocarboxylic acid anion that is the conjugate base of 5-hydroxypentanoic acid. It is also known as 5-hydroxyvalerate. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxypentanoate can be synthesized through various methods. One common method involves the esterification of pentanoic acid with an alcohol, followed by hydrolysis to yield the hydroxy acid. For example, the esterification of pentanoic acid with benzyl alcohol under acidic conditions can produce benzyl this compound, which can then be hydrolyzed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of levulinic acid, which is derived from biomass. This process is efficient and can be scaled up for large-scale production. The reaction conditions usually involve high pressure and temperature, along with a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxypentanoate can undergo oxidation reactions to form 5-oxopentanoate. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 5-hydroxypentanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid for halogenation, and ammonia for amination.
Major Products:
Oxidation: 5-Oxopentanoate.
Reduction: 5-Hydroxypentanol.
Substitution: 5-Chloropentanoate (halogenation), 5-Aminopentanoate (amination).
Scientific Research Applications
Chemistry: 5-Hydroxypentanoate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in the degradation of fatty acids and is involved in the biosynthesis of certain biomolecules .
Medicine: The compound has potential therapeutic applications due to its involvement in metabolic processes. It is being investigated for its role in treating metabolic disorders and as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-hydroxypentanoate involves its role as an intermediate in metabolic pathways. It acts on specific enzymes and receptors involved in fatty acid metabolism. For instance, it can inhibit homoserine dehydrogenase, an enzyme involved in amino acid biosynthesis . This inhibition can affect various cellular processes and metabolic pathways.
Comparison with Similar Compounds
5-Hydroxyhexanoate: Similar structure with an additional carbon in the chain.
4-Hydroxypentanoate: Hydroxyl group attached to the fourth carbon instead of the fifth.
5-Oxopentanoate: Oxidized form of 5-hydroxypentanoate.
Uniqueness: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Its role as an intermediate in metabolic pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
5-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOJOSOUIAQEDH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


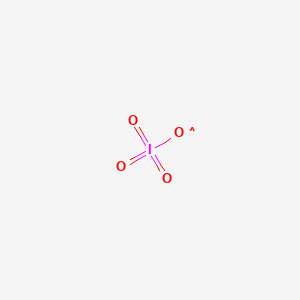
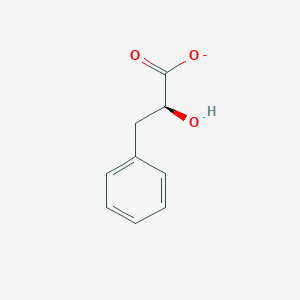
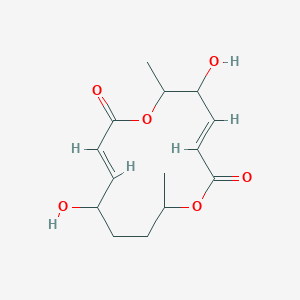


![[(3R,4R,4aR,5S,6R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,6,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1236195.png)
![[[(2R,5R)-5-[2,4-dioxo-5-[(E)-prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1236196.png)
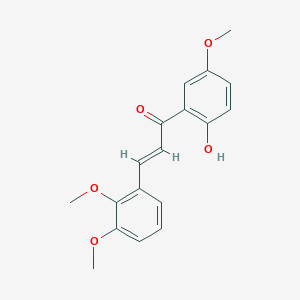

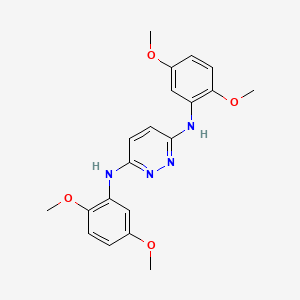
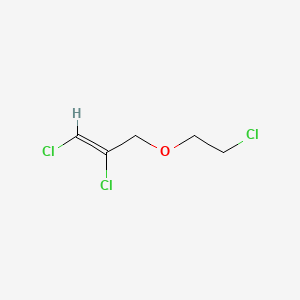

![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
